4′-Substitution Position Drives Subnanomolar hCA II Affinity Versus Micromolar hCA IX Potency in Head-to-Head Assays
In a direct head-to-head stopped-flow CO2 hydrase assay, 4′-substituted 1,1′-biphenyl-4-sulfonamides bearing 2″- or 3″-amino/carboxyphenyl units (compounds 1–11) exhibited hCA II Ki values spanning 0.57 to 31.0 nM, whereas the corresponding 4″-substituted analogs (compounds 12–18) showed markedly weaker hCA II inhibition and a distinct isoform selectivity profile. The shift in substitution position simultaneously elevated hCA IX Ki values to 92.0–555.7 nM for the 2″/3″ series while preserving hCA I activity in the 5.9–217.7 nM range [1]. This demonstrates that the core biphenyl sulfonamide scaffold's selectivity is exquisitely tunable through regioisomeric substitution, providing a rational basis for scaffold selection over fixed-selectivity mono-phenyl inhibitors.
| Evidence Dimension | hCA II inhibitory potency (Ki) vs. hCA IX potency for 4′-substituted 1,1′-biphenyl-4-sulfonamides with 2″/3″-amino/carboxyphenyl (compounds 1–11) versus 4″-substituted analogs (compounds 12–18) |
|---|---|
| Target Compound Data | Compounds 1–11: hCA II Ki = 0.57–31.0 nM; hCA IX Ki = 92.0–555.7 nM; hCA I Ki = 5.9–217.7 nM |
| Comparator Or Baseline | Compounds 12–18 (4″-amino or 4″-carboxy-substituted 1,1′-biphenyl-4-sulfonamides from ref 13): distinct selectivity profile with reduced hCA II potency; acetazolamide (AAZ) reference: hCA II Ki = 12 nM, hCA IX Ki = 25 nM, hCA I Ki = 250 nM (approx.) |
| Quantified Difference | Compounds 1–11 achieved up to ~21-fold lower Ki (0.57 nM) versus AAZ (12 nM) for hCA II; selectivity index (hCA IX Ki / hCA II Ki) reached >160-fold for some analogs, compared to ~2-fold for AAZ |
| Conditions | Stopped-flow CO2 hydrase assay; pH 7.4; three independent measurements; SD ±5–10% of reported Ki values |
Why This Matters
This evidence demonstrates that the biphenyl-4-sulfonamide scaffold, when appropriately substituted, achieves subnanomolar hCA II potency combined with >100-fold selectivity over hCA IX — a profile unattainable with acetazolamide, making it the scaffold of choice for hCA II-targeted programs such as glaucoma drug discovery.
- [1] La Regina, G.; Puxeddu, M.; et al. Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Med. Chem. Lett. 2020, 11 (5), 633–637. View Source
